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Compound of Interest

Compound Name: 7-Bromo-2-methylquinolin-4-ol

Cat. No.: B1267453 Get Quote

A comprehensive analysis of 7-Bromo-2-methylquinolin-4-ol reveals its potential as a

versatile drug scaffold, exhibiting promising anticancer, antimicrobial, and kinase inhibitory

activities. This guide provides a comparative overview of its performance against established

drug scaffolds and details the experimental validation of its therapeutic potential.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry,

forming the core of numerous approved drugs.[1][2][3][4][5] The introduction of a bromine atom

at the 7-position and a methyl group at the 2-position of the quinolin-4-ol core can significantly

modulate its biological activity, making 7-Bromo-2-methylquinolin-4-ol a molecule of

considerable interest for drug development professionals.

Comparative Analysis of Biological Activity
While specific quantitative data for 7-Bromo-2-methylquinolin-4-ol is emerging, a

comparative analysis of its closely related analogs against other established heterocyclic

scaffolds such as benzimidazoles, indoles, and pyrimidines highlights the potential of the

quinolin-4-ol core.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents.[25] Studies

on highly brominated quinolines have shown potent inhibitory effects against various cancer

cell lines, with IC50 values in the low microgram per milliliter range.[26] For instance, certain

brominated quinoline derivatives exhibited IC50 values between 5.45 and 9.6 µg/mL against
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C6, HeLa, and HT29 cancer cell lines.[26] While direct IC50 values for 7-Bromo-2-
methylquinolin-4-ol are not yet widely published, the data from analogous compounds

suggest a strong potential for anticancer activity.

Compound/Scaffol
d

Cancer Cell Line IC50 (µM) Reference

7-Bromo-quinoline

Analogs

Highly Brominated

Quinoline 1
C6 ~7.3 (5.45 µg/mL) [26]

Highly Brominated

Quinoline 2
HeLa ~12.8 (9.6 µg/mL) [26]

7-tert-butyl-substituted

quinoline

MCF-7, HL-60, HCT-

116, HeLa
0.02 - 0.04 [27]

Alternative Scaffolds

Benzimidazole

Derivative
Various Broad Spectrum [6][8][9]

Indole Derivative Various Broad Spectrum [7][12][13][14][20]

Pyrimidine Derivative Various Broad Spectrum [10][15][16][17][18]

Table 1: Comparative Anticancer Activity (IC50) of 7-Bromo-quinoline Analogs and Other

Heterocyclic Scaffolds.

Antimicrobial Activity
The quinoline core is the basis for many antibacterial drugs. While specific Minimum Inhibitory

Concentration (MIC) values for 7-Bromo-2-methylquinolin-4-ol are not readily available, the

broader class of quinolones exhibits potent antimicrobial activity. For comparison, other

heterocyclic scaffolds like benzimidazoles and indoles also show a wide range of antimicrobial

properties.
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Compound/Scaffol
d

Bacterial Strain MIC (µg/mL) Reference

Quinolone Analogs S. aureus, E. coli Varies [5]

Alternative Scaffolds

Benzimidazole

Derivative
Various Broad Spectrum [6][8][9]

Indole Derivative Various Broad Spectrum [7][12][13][14][20]

Table 2: Comparative Antimicrobial Activity (MIC) of Quinolone Analogs and Other Heterocyclic

Scaffolds.

Kinase Inhibitory Activity
Quinoline derivatives have emerged as potent inhibitors of various protein kinases, which are

crucial targets in cancer therapy.[28][29][30][31][32][33][34][35][36][37][38][39][40][41][42]

Specifically, they have shown inhibitory activity against Epidermal Growth Factor Receptor

(EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-

kinase (PI3K).
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Target Kinase
Quinoline-based
Inhibitor

IC50 (nM) Reference

EGFR

Compound 4f

(quinazoline-based

thiazole)

2.17 (wild-type) [29]

EGFR
Compound I

(quinoline derivative)
71 [30]

EGFR
Compound 19 (4-

anilino-quinazoline)
3.2 [35]

VEGFR-2

Compound Q2

(quinolin-4(1H)-one

derivative)

Potent Inhibition [36]

VEGFR-2
Isatin-quinoline hybrid

13
69.11 [32]

VEGFR-2
Triazoloquinoxaline

derivative 23j
3.7 [34]

PI3K Quinoline 38
720 (PI3K), 2620

(mTOR)
[28]

PI3K
Imidazo[4,5-

c]quinoline 39

900 (PI3Kα), 1400

(mTOR)
[28]

PI3Kδ Quinoline 40 1.9 [28]

Table 3: Kinase Inhibitory Activity (IC50) of Various Quinoline-Based Compounds.

Signaling Pathway Inhibition
Quinoline-based compounds often exert their anticancer effects by inhibiting key signaling

pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the

putative inhibitory action of 7-Bromo-2-methylquinolin-4-ol on the EGFR, VEGFR-2, and

PI3K/Akt signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Quinoline based FDA Approved Drugs: Synthetic Route and Clinical Uses | CoLab
[colab.ws]

5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional
pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham
Science [benthamscience.com]

8. A Comprehensive Account on Recent Progress in Pharmacological Activities of
Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug
Development - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and
Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

11. nbinno.com [nbinno.com]

12. researchgate.net [researchgate.net]

13. ijrpr.com [ijrpr.com]

14. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies -
PMC [pmc.ncbi.nlm.nih.gov]

15. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1267453?utm_src=pdf-custom-synthesis
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2564-4559
https://www.researchgate.net/figure/Some-examples-of-quinoline-based-approved-drugs_fig3_378424393
https://www.researchgate.net/figure/FDA-approved-quinoline-based-drugs_fig1_396820516
https://colab.ws/articles/10.1055%2Fa-2564-4559
https://colab.ws/articles/10.1055%2Fa-2564-4559
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pubmed.ncbi.nlm.nih.gov/38818908/
https://pubmed.ncbi.nlm.nih.gov/38818908/
https://benthamscience.com/public/article/131536
https://benthamscience.com/public/article/131536
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597275/
https://pubmed.ncbi.nlm.nih.gov/38311918/
https://pubmed.ncbi.nlm.nih.gov/38311918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510439/
https://www.nbinno.com/article/pharmaceutical-intermediates/benzimidazole-derivatives-pharmaceutical-applications-wi
https://www.researchgate.net/publication/395340482_Indole-Based_Scaffolds_in_Medicinal_Chemistry_Recent_Advances_and_Perspectives
https://ijrpr.com/uploads/V6ISSUE8/IJRPR52306.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953485/
https://pubmed.ncbi.nlm.nih.gov/25230072/
https://pubmed.ncbi.nlm.nih.gov/25230072/
https://www.researchgate.net/publication/324260472_Therapeutic_potential_of_heterocyclic_pyrimidine_scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

18. Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review | CoLab
[colab.ws]

19. Emerging chemical scaffolds: The next generation of heterocycles in drugs - American
Chemical Society [acs.digitellinc.com]

20. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer
Agents - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

23. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to
Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

24. ijsrtjournal.com [ijsrtjournal.com]

25. Review on recent development of quinoline for anticancer activities - Arabian Journal of
Chemistry [arabjchem.org]

26. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of
Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

27. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC
[pmc.ncbi.nlm.nih.gov]

28. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins
Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

29. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based
thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

30. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-
carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

31. researchgate.net [researchgate.net]

32. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis,
anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC
[pmc.ncbi.nlm.nih.gov]

33. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

34. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-
c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://colab.ws/articles/10.14233%2Fajchem.2025.34772
https://colab.ws/articles/10.14233%2Fajchem.2025.34772
https://acs.digitellinc.com/p/s/emerging-chemical-scaffolds-the-next-generation-of-heterocycles-in-drugs-605587
https://acs.digitellinc.com/p/s/emerging-chemical-scaffolds-the-next-generation-of-heterocycles-in-drugs-605587
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7181244/
https://www.researchgate.net/publication/383718543_Recent_Advances_Heterocycles_in_Drugs_and_Drug_Discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9313418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9313418/
https://www.ijsrtjournal.com/article/The+Importance+of+Heterocycles+in+Drug+Discovery+From+Biological+Activity+to+Pharmaceutical+Applications
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9650302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9650302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10560058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10560058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12517401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12517401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12517401/
https://www.researchgate.net/figure/IC-50-values-in-nm-of-4-aminoquinazoline-analogues-as-inhibitors-of-EGFR-and-HER_tbl1_392610295
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387325/
https://ps.tbzmed.ac.ir/Inpress/ps-40740.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8168755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8168755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

35. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR
Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

36. researchgate.net [researchgate.net]

37. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents
- RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

38. researchgate.net [researchgate.net]

39. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity -
PubMed [pubmed.ncbi.nlm.nih.gov]

40. researchgate.net [researchgate.net]

41. files01.core.ac.uk [files01.core.ac.uk]

42. researchgate.net [researchgate.net]

To cite this document: BenchChem. [7-Bromo-2-methylquinolin-4-ol: A Promising Scaffold for
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267453#validation-of-7-bromo-2-methylquinolin-4-
ol-as-a-drug-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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